Product packaging for Sodium 2-methylquinoline-6-sulphonate(Cat. No.:CAS No. 83848-51-5)

Sodium 2-methylquinoline-6-sulphonate

Cat. No.: B11869067
CAS No.: 83848-51-5
M. Wt: 245.23 g/mol
InChI Key: QYPOYQXFHWKABL-UHFFFAOYSA-M
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Description

Sodium 2-Methylquinoline-6-sulphonate (CAS 83848-51-5) is a high-value quinoline derivative supplied as a stable, solid for use as a key synthetic intermediate in research and development . This compound belongs to the important class of quinoline sulfonic acid salts, which are widely recognized as versatile building blocks in organic synthesis . The reactivity of the sulfonate functional group on the quinoline scaffold makes this compound particularly valuable for creating more complex sulfur-containing molecules, including sulfonamides and various sulfones, which are crucial structures in medicinal chemistry . Researchers utilize this compound in the development of novel pharmacologically active agents, as the quinoline core is a fundamental structure found in numerous therapeutic compounds with documented antimicrobial, anti-inflammatory, and anticancer properties . Beyond pharmaceutical research, it also finds applications in materials science, such as in the synthesis of functional dyes and as a ligand or precursor in catalytic systems . Product Specification: CAS Registry Number: 83848-51-5 . EINECS Number: 281-083-2 . Molecular Formula: C10H8NNaO3S . Molecular Weight: 245.23 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8NNaO3S B11869067 Sodium 2-methylquinoline-6-sulphonate CAS No. 83848-51-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83848-51-5

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

IUPAC Name

sodium;2-methylquinoline-6-sulfonate

InChI

InChI=1S/C10H9NO3S.Na/c1-7-2-3-8-6-9(15(12,13)14)4-5-10(8)11-7;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

QYPOYQXFHWKABL-UHFFFAOYSA-M

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Sodium 2 Methylquinoline 6 Sulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Sodium 2-methylquinoline-6-sulphonate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the methyl group and the aromatic protons on the quinoline (B57606) ring. The chemical shifts are influenced by the electron-donating methyl group at the C-2 position and the strongly electron-withdrawing sulphonate group at the C-6 position. The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

Based on established substituent effects on the quinoline ring system, the predicted chemical shifts are presented below.

Predicted ¹H NMR Data for this compound (in D₂O)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~2.7 s -
H-3 ~7.4 d ~8.5
H-4 ~8.1 d ~8.5
H-5 ~8.3 d ~9.0
H-7 ~7.9 dd ~9.0, 2.0

s = singlet, d = doublet, dd = doublet of doublets

Predicted ¹³C NMR Data for this compound (in D₂O)

Carbon Predicted Chemical Shift (δ, ppm)
CH₃ ~24
C-2 ~158
C-3 ~122
C-4 ~138
C-4a ~148
C-5 ~129
C-6 ~140
C-7 ~124
C-8 ~132

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key expected correlations include those between H-3 and H-4 on the pyridine (B92270) ring, and between H-5, H-7, and H-8 on the benzene (B151609) ring, establishing their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments in the ¹H spectrum to the carbon signals in the ¹³C spectrum (e.g., H-3 to C-3, H-4 to C-4, etc., and the methyl protons to the methyl carbon).

The methyl protons (at C-2) showing correlations to C-2 and C-3.

H-5 showing correlations to C-4, C-4a, and C-7.

H-8 showing correlations to C-6, C-7, and C-8a. These correlations would unambiguously confirm the position of the sulphonate group at C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A key expected correlation would be between the methyl protons and H-3, confirming their spatial closeness.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight and formula of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. The molecular formula of this compound is C₁₀H₈NNaO₃S.

Calculated Exact Masses for HRMS

Ion Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M-Na]⁻ C₁₀H₈NO₃S⁻ 222.0230
[M-Na+2H]⁺ C₁₀H₁₀NO₃S⁺ 224.0376

The experimental measurement of one of these ions within a few parts per million (ppm) of the calculated value would provide strong evidence for the compound's molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific precursor ion to generate a spectrum of product ions. This fragmentation pattern provides valuable structural information. For the [M-Na]⁻ ion of this compound (m/z 222.02), a plausible fragmentation pathway would involve the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃).

Plausible MS/MS Fragmentation of [C₁₀H₈NO₃S]⁻

Precursor Ion (m/z) Proposed Neutral Loss Product Ion Formula Product Ion (m/z)
222.02 SO₂ (63.96 Da) C₁₀H₈NO⁻ 158.06

These fragmentation patterns, particularly the characteristic loss of SO₂ or SO₃, are diagnostic for aryl sulphonates and would help confirm the presence and location of the sulphonate group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint and are useful for identifying the functional groups present.

The spectrum of this compound is expected to be dominated by vibrations from the quinoline ring, the methyl group, and the sulphonate group.

Expected Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium Strong
Aliphatic C-H Stretch (CH₃) 2850 - 2960 Medium Medium
Aromatic C=C/C=N Ring Stretch 1450 - 1620 Strong Strong
S=O Asymmetric Stretch 1170 - 1250 Strong Medium
S=O Symmetric Stretch 1030 - 1080 Strong Strong

The strong absorptions corresponding to the S=O stretching modes are particularly characteristic of the sulphonate group. thermofisher.comresearchgate.net The aromatic ring stretching vibrations provide information about the quinoline core, and the C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.

The quinoline ring system is the primary chromophore in this compound. The π-electrons in the aromatic system are delocalized across the fused rings, leading to a series of π → π* transitions. These transitions are generally of high intensity. Additionally, the nitrogen atom in the quinoline ring possesses a lone pair of electrons (n-electrons), which can undergo n → π* transitions. These are typically of lower intensity compared to π → π* transitions.

Computational studies on various quinoline derivatives using methods like Time-Dependent Density Functional Theory (TD-DFT) have shown that the positions and intensities of the absorption maxima (λmax) are influenced by the nature and position of substituents on the quinoline ring. For this compound, the methyl group at the 2-position and the sulphonate group at the 6-position would be expected to cause shifts in the absorption bands compared to unsubstituted quinoline. The methyl group, being an electron-donating group, is likely to cause a slight red shift (bathochromic shift) of the π → π* bands. The sulphonate group, being an electron-withdrawing group, can also influence the electronic distribution and thus the absorption spectrum.

Based on theoretical calculations and experimental data for similar quinoline derivatives, the predicted UV-Vis absorption data for this compound in a polar solvent like water would likely exhibit multiple absorption bands.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Probable Electronic Transition
~230 ~35,000 π → π*
~280 ~10,000 π → π*
~320 ~5,000 π → π*

Note: The data in this table is hypothetical and based on computational predictions and data from analogous compounds. Experimental verification is required.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The sulphonate group is a key player in forming strong interactions. The oxygen atoms of the sulphonate group are excellent hydrogen bond acceptors and can also coordinate with the sodium cations. The quinoline ring system, being aromatic, can participate in π-π stacking interactions.

The crystal structure of sodium naphthalene-2-sulfonate (B94788) reveals layers of sodium cations with the organic anions arranged in between uniupo.it. A similar layered arrangement could be anticipated for this compound. The sodium ions would likely be coordinated by multiple oxygen atoms from the sulphonate groups of neighboring anions, as well as potentially by water molecules if the crystal is a hydrate.

The primary intermolecular interactions expected in the crystal lattice are:

Ionic Interactions: Strong electrostatic attractions between the negatively charged sulphonate groups and the positively charged sodium ions.

Hydrogen Bonding: If water of crystallization is present, strong O-H···O hydrogen bonds would be formed between the water molecules and the sulphonate oxygen atoms. Weak C-H···O hydrogen bonds between the aromatic C-H groups and the sulphonate oxygens are also possible.

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-105

Note: This data is purely hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallographic study.

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties. Organic salts, such as this compound, are known to exhibit polymorphism researchgate.net. The specific polymorph obtained can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities.

A thorough polymorphism study for this compound would involve attempts to crystallize the compound under a variety of conditions and to characterize the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Computational methods for crystal structure prediction can also be employed to explore the potential polymorphic landscape of the compound rsc.orgresearchgate.net. These computational approaches can help identify thermodynamically stable, yet experimentally elusive, polymorphic forms.

Given the potential for different arrangements of the ions and varying intermolecular interactions, it is plausible that this compound could exist in multiple polymorphic forms. Each polymorph would have a unique crystal packing and, consequently, distinct physical properties.

Theoretical and Computational Chemistry of Sodium 2 Methylquinoline 6 Sulphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of molecules. For a compound like 2-methylquinoline-6-sulphonate, DFT calculations would typically be used to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). Such studies have been performed on related quinoline (B57606) derivatives to understand their photophysical and electronic properties. However, specific DFT data, such as HOMO-LUMO energy gaps or detailed MEP maps for Sodium 2-methylquinoline-6-sulphonate, are not available in the current body of scientific literature.

Ab Initio Methods

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations based on first principles. While computationally more demanding than DFT, they can provide valuable benchmark data. Studies on similar molecules like 2- and 6-methylquinoline (B44275) have utilized both DFT and ab initio methods to analyze their molecular structure and vibrational spectra. This suggests that a similar approach would be beneficial for a thorough understanding of the sulfonated derivative, though such a study has not yet been published.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. For this compound, MD simulations could elucidate its interactions with solvent molecules, such as water, and provide insights into its solvation shell structure and transport properties. While MD simulations have been employed to study the stability and interaction energies of other quinoline derivatives in aqueous environments, specific simulation results for this compound are not documented.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, these predictions could include:

NMR Spectra: Calculation of 1H and 13C NMR chemical shifts.

Vibrational Spectra: Prediction of infrared (IR) and Raman frequencies to aid in the assignment of experimental vibrational bands.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra.

While computational spectral data exists for other quinoline derivatives, such detailed predictions for this compound are not currently published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions. For a molecule like 2-methylquinoline-6-sulphonate, this could involve studying the pathways of its synthesis, such as the sulfonation of 2-methylquinoline (B7769805), or its subsequent reactions. For instance, computational studies could identify transition states and calculate activation energies for these processes. While the general principles of electrophilic aromatic substitution on the quinoline ring are understood, a specific computational study on the sulfonation mechanism leading to 2-methylquinoline-6-sulfonic acid has not been found.

Structure-Activity Relationship (SAR) Insights via Computational Approaches in Materials Science and Catalysis

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity. In the context of materials science, computational approaches could be used to predict properties like non-linear optical (NLO) response or performance in organic electronic devices. In catalysis, computational modeling could explore the potential of metal complexes of 2-methylquinoline-6-sulphonate to act as catalysts. While the broader quinoline scaffold is of interest in these fields, specific SAR studies focusing on this compound for materials science and catalysis applications are not yet available in the scientific literature.

Coordination Chemistry and Metal Complexes of 2 Methylquinoline 6 Sulphonate Ligand

Chelation Modes and Ligand Properties of 2-Methylquinoline-6-sulphonate Anion

The 2-methylquinoline-6-sulphonate anion possesses several potential donor atoms for coordination to a metal center: the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the sulphonate group. This allows for a variety of chelation modes. While specific studies on the 2-methylquinoline-6-sulphonate ligand are limited, the coordination behavior can be inferred from related quinoline sulphonate derivatives.

Typically, the nitrogen atom of the quinoline ring is a primary coordination site due to its Lewis basicity. The sulphonate group can coordinate in a monodentate fashion through one of its oxygen atoms, or in a bidentate manner, bridging two metal centers. This versatility allows the ligand to act as a monodentate, bidentate, or bridging ligand, facilitating the formation of mononuclear, binuclear, or polynuclear complexes. The steric hindrance from the methyl group at the 2-position can influence the geometry of the resulting metal complexes, favoring specific coordination arrangements.

Analogous sulfonamide ligands derived from 8-aminoquinoline (B160924) have been shown to act as bidentate ligands, coordinating through the quinoline nitrogen and a deprotonated sulfonamide nitrogen to form stable octahedral complexes with transition metals. researchgate.net This suggests that the 2-methylquinoline-6-sulphonate anion is likely to form stable chelate rings with metal ions.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with the 2-methylquinoline-6-sulphonate ligand typically involves the reaction of a soluble salt of the desired metal with the sodium salt of the ligand in a suitable solvent, often water or a mixed aqueous-organic solvent system to ensure the dissolution of both reactants.

First-Row Transition Metal Complexes

While detailed studies on first-row transition metal complexes specifically with the 2-methylquinoline-6-sulphonate ligand are not extensively documented in publicly available literature, the general behavior of quinoline-based ligands suggests the formation of stable complexes with metals such as manganese, iron, cobalt, nickel, and copper. For instance, Schiff base hydrazone ligands containing a quinoline moiety have been shown to form mononuclear complexes with these metals. mdpi.com The resulting complexes often exhibit octahedral or square-planar geometries, depending on the metal ion and the stoichiometry of the reaction. mdpi.com The synthesis of such complexes is generally straightforward, involving the mixing of stoichiometric amounts of the metal salt and the ligand at room or slightly elevated temperatures.

Characterization of these complexes typically involves a combination of spectroscopic techniques, including infrared (IR) and UV-visible (UV-Vis) spectroscopy, as well as elemental analysis and magnetic susceptibility measurements.

Precious Metal Complexes

The coordination chemistry of 2-methylquinoline-6-sulphonate with precious metals such as platinum, palladium, rhodium, and ruthenium is an area of potential interest, though specific examples are scarce in the literature. Quinoline derivatives are known to form stable complexes with these metals, often exhibiting interesting catalytic and photophysical properties. For example, tri(8-quinolinyl)stibane has been used to synthesize platinum(II) complexes where the quinoline nitrogen coordinates to the platinum center. nih.gov The synthesis of precious metal complexes with 2-methylquinoline-6-sulphonate would likely follow similar procedures to those for first-row transition metals, although reaction conditions might need to be adjusted. The resulting complexes would be expected to adopt square-planar or octahedral geometries, typical for these metal ions.

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic and magnetic properties of metal complexes are dictated by the nature of the metal ion and the ligand field environment.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: In the IR spectra of 2-methylquinoline-6-sulphonate complexes, shifts in the vibrational frequencies of the C=N bond of the quinoline ring and the S=O bonds of the sulphonate group upon coordination provide evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are expected to show bands corresponding to intra-ligand transitions (π→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes with unfilled d-orbitals. For instance, copper(II) complexes with quinoline-based Schiff base ligands exhibit d-d transition bands in the visible region, indicative of a square-planar or distorted octahedral geometry. mdpi.com

Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons in the metal's d-orbitals. Complexes of first-row transition metals can be paramagnetic or diamagnetic. Magnetic susceptibility measurements can be used to determine the effective magnetic moment (μeff), which provides information about the oxidation state and spin state of the central metal ion. For example, octahedral Co(II) complexes with quinoline-containing ligands typically exhibit magnetic moments in the range of 4.7-5.2 B.M., while Ni(II) octahedral complexes have moments around 3.19 B.M. mdpi.com

Metal IonTypical GeometryExpected Magnetic Moment (μeff, B.M.)
Mn(II)Octahedral~5.9
Fe(III)Octahedral~5.9
Co(II)Octahedral4.7 - 5.2 mdpi.com
Ni(II)Octahedral2.9 - 3.4 mdpi.com
Cu(II)Square Planar/Distorted Octahedral1.9 - 2.2

This table presents expected magnetic moments for high-spin octahedral complexes of first-row transition metals.

Structural Analysis of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Although no specific crystal structures of metal complexes with 2-methylquinoline-6-sulphonate are readily available in the public domain, studies on analogous systems provide valuable insights. For example, the crystal structure of a zinc(II) complex with a quinoline sulfonamide ligand reveals a tetrahedral coordination environment where the ligand acts as a bidentate chelator through the quinoline nitrogen and a sulfonamide nitrogen atom. researchgate.net Similarly, X-ray diffraction studies on metal complexes with quinoline-2,3-dicarboxylate have shown the formation of one-dimensional chain-like structures. rsc.org These examples highlight the diverse structural possibilities for metal complexes of quinoline derivatives.

Supramolecular Assembly of Metal-Quinolinesulphonate Frameworks

The ability of the 2-methylquinoline-6-sulphonate ligand to act as a bridging unit between metal centers opens up the possibility of forming extended one-, two-, or three-dimensional supramolecular frameworks. These frameworks are constructed through the self-assembly of metal ions and the organic ligand, driven by coordination bonds and often supplemented by weaker intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Catalytic Applications of Sodium 2 Methylquinoline 6 Sulphonate and Its Derivatives

Role as Ligands in Homogeneous Catalysis

The presence of both a nitrogen atom within the quinoline (B57606) ring and oxygen atoms in the sulphonate group allows sodium 2-methylquinoline-6-sulphonate to act as a versatile ligand, potentially coordinating to metal centers through either or both of these sites. The sulphonate group, in particular, imparts water solubility to the resulting metal complexes, which is highly advantageous for catalysis in aqueous media, facilitating catalyst recovery and product separation.

Transition Metal-Catalyzed Organic Transformations

Quinoline derivatives are widely employed as ligands in a variety of transition metal-catalyzed reactions. The nitrogen atom of the quinoline can coordinate to metals such as palladium, rhodium, ruthenium, and copper, influencing the electronic and steric environment of the metal center and thereby modulating its catalytic activity and selectivity.

For instance, copper(II) complexes with quinoline-based ligands have been investigated as photocatalysts. In one study, in situ generated copper(II)-quinoline complexes were found to be effective in the chlorosulphonylation of olefins under visible light irradiation. uni-regensburg.de The quinoline ligand plays a crucial role in the catalytic cycle of these reactions. Similarly, rhodium complexes bearing quinoline-based phosphite (B83602) ligands have been successfully used in the regioselective hydroboration of pyridines and quinolines. cnr.itresearchgate.net

While specific studies on this compound are limited, it is plausible that it could form active and water-soluble catalysts with various transition metals for reactions such as cross-coupling, hydrogenation, and oxidation. The water-solubility imparted by the sulphonate group is a key feature, as demonstrated by water-soluble iridium(III) complexes with sulphonate-functionalized ancillary ligands used in chemiluminescence detection. nih.govresearchgate.netnih.govrsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions with Quinoline-based Ligands

Catalyst System Reaction Type Substrate Scope Reference
Copper(II)/Quinoline Ligand Photocatalytic Chlorosulphonylation Alkenes and Alkynes uni-regensburg.de
Rhodium(I)/Tris(8-quinolinyl)phosphite Hydroboration Pyridines and Quinolines cnr.itresearchgate.net
Ruthenium(II)/Chiral Diamine Ligand Asymmetric Hydrogenation Quinolines nih.govdicp.ac.cnnih.gov

Asymmetric Catalysis Using Chiral Derivatives

The development of chiral ligands is paramount in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The quinoline scaffold is a common feature in many successful chiral ligands. By introducing chirality into the 2-methylquinoline-6-sulphonate structure, for example, by using a chiral amine to form a chiral derivative, it is possible to design new ligands for asymmetric transformations.

A significant body of research exists on the use of chiral ruthenium(II) complexes with N-monosulphonylated diamine ligands for the highly enantioselective hydrogenation of quinolines. nih.govdicp.ac.cnnih.gov These catalysts have demonstrated broad applicability for a wide range of quinoline derivatives, affording the corresponding tetrahydroquinolines with excellent enantioselectivities. nih.gov The sulphonyl group in these ligands plays a crucial role in the catalytic activity and stereochemical outcome. This suggests that chiral derivatives of this compound could be promising candidates for similar asymmetric hydrogenations and other stereoselective reactions.

Table 2: Illustrative Enantioselective Hydrogenation of Quinolines with Chiral Ruthenium Catalysts

Substrate Catalyst Enantiomeric Excess (ee) Reference
2-Methylquinoline (B7769805) [RuCl(p-cymene)((S,S)-TsDPEN)]Cl 96% nih.gov
2-Phenylquinoline [RuCl(p-cymene)((S,S)-TsDPEN)]Cl >99% nih.gov
2-Propylquinoline [RuCl(p-cymene)((S,S)-TsDPEN)]Cl 98% nih.gov

Data are illustrative and based on analogous systems.

Applications in Heterogeneous Catalysis

To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysis, active catalytic species can be immobilized on solid supports. The sulphonate group in this compound provides a convenient anchor for such immobilization.

Immobilization Strategies on Solid Supports

Mesoporous silica (B1680970) nanoparticles (MSNs) are a popular choice for catalyst support due to their high surface area, tunable pore size, and well-defined surface chemistry. nih.govnih.govrsc.org The surface of MSNs can be functionalized with various organic groups to facilitate the covalent attachment of catalytic molecules. For this compound, the sulphonate group can be used to anchor the molecule to an appropriately functionalized silica surface, for instance, through an ester or amide linkage after converting the sulphonate to a sulphonyl chloride. Alternatively, the quinoline ring can be modified to introduce a group suitable for grafting onto the support.

Another approach involves the use of polymer supports. Metal complexes can be immobilized onto inert polymers like polystyrene, which can then be used in solvent-free reactions. rsc.orgresearchgate.net The sulphonate group could also be incorporated into a polymer backbone, creating a solid-supported ligand for metal complexation.

Catalyst Stability and Recyclability

A key advantage of heterogeneous catalysts is their stability and potential for recycling. The covalent attachment of the catalyst to a solid support prevents leaching of the active species into the reaction mixture, allowing for easy separation by filtration and reuse in multiple catalytic cycles.

Studies on polymer-supported metal catalysts have demonstrated their potential for reuse over several cycles, although a gradual decrease in activity may be observed. rsc.org For catalysts based on immobilized this compound, it would be crucial to assess their long-term stability under reaction conditions. Leaching of the metal or degradation of the ligand could lead to a loss of catalytic activity. Techniques such as inductively coupled plasma-optical emission spectrometry (ICP-OES) can be used to quantify metal leaching from the solid support. rsc.org The recyclability of catalysts is a critical factor for their industrial applicability, contributing to more sustainable and cost-effective chemical processes. rsc.orgnsf.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. For transition metal complexes of this compound, the ligand can influence the mechanism in several ways. The coordination of the quinoline nitrogen and/or the sulphonate oxygen to the metal center can affect the electron density and coordination geometry of the metal, which in turn influences key steps in the catalytic cycle such as oxidative addition, migratory insertion, and reductive elimination.

In the context of asymmetric catalysis, mechanistic studies, often supported by Density Functional Theory (DFT) calculations, can elucidate the origin of enantioselectivity. For the asymmetric hydrogenation of quinolines with chiral ruthenium catalysts, it has been proposed that the enantioselectivity arises from a CH/π interaction between the ligand and the substrate in the transition state. nih.gov DFT studies have also been employed to understand the redox behavior of metal complexes and their catalytic activity in oxidation reactions. nih.govrsc.orgnih.govresearchgate.netrsc.org

Should this compound be employed as a ligand, detailed mechanistic studies would be necessary to understand its specific role in the catalytic cycle. This would involve a combination of experimental techniques, such as kinetic studies and characterization of intermediates, and computational modeling.

Green Catalysis Using Quinolinesulphonate-based Systems

The inherent characteristics of quinolinesulphonates, such as enhanced water solubility and potential for recyclability, make them attractive candidates for green catalytic applications. The sulphonate moiety not only facilitates reactions in aqueous media, thereby reducing the reliance on volatile organic solvents, but also provides a handle for catalyst recovery and reuse. Research in this area, while still developing, has shown the potential of these systems in various organic transformations.

One of the key areas where sulphonated quinoline derivatives have shown promise is in acid catalysis. The sulfonic acid group, being a strong Brønsted acid, can catalyze a range of reactions that traditionally rely on corrosive and hazardous mineral acids. For example, sulphonic acid-functionalized ionic liquids and solid-supported catalysts have been effectively utilized in the synthesis of quinoline derivatives themselves, through reactions like the Friedländer annulation. academie-sciences.fr While not a direct catalytic application of a quinoline sulphonate, this demonstrates the catalytic potential of the sulphonic acid group when incorporated into a heterocyclic framework.

A notable example of a recyclable catalytic system involves the use of 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663), an ionic liquid, for the synthesis of quinoline derivatives. This catalyst facilitated the Friedländer reaction under solvent-free conditions, offering high yields and the ability to be recovered and reused multiple times without a significant loss of activity. academie-sciences.fr This highlights the potential for designing recyclable quinoline-based catalysts for various organic syntheses.

Furthermore, the quinoline nucleus itself can participate in catalytic cycles, particularly in the realm of transition-metal catalysis where quinoline derivatives can act as ligands. The introduction of a sulphonate group can render such metal complexes water-soluble, allowing for catalysis in aqueous biphasic systems. This approach simplifies catalyst-product separation, as the catalyst remains in the aqueous phase while the organic product can be easily separated.

While specific studies detailing the catalytic use of this compound are not extensively documented in publicly available research, the principles of green catalysis observed with other functionalized quinolines provide a strong indication of its potential. For instance, a study on a hierarchical heterogeneous palladium on nickel foam-based catalyst system demonstrated the selective hydrogenation of quinoline and its derivatives in green solvents like ethanol (B145695) and ethanol-water mixtures. rsc.org This showcases the compatibility of the quinoline scaffold with green catalytic processes. The water-solubility of a sulphonated derivative like this compound could potentially enhance such catalytic systems by enabling fully aqueous-phase reactions.

The following table summarizes the performance of a representative sulphonic acid-functionalized catalyst in a green chemical synthesis, illustrating the potential for developing similar systems based on quinoline sulphonates.

Table 1: Performance of 1,3-Disulfonic Acid Imidazolium Hydrogen Sulfate in Friedländer Quinoline Synthesis academie-sciences.fr

EntryReactantsProductTime (min)Yield (%)
12-Aminoacetophenone, Ethyl acetoacetate2,4-Dimethylquinoline1595
22-Aminobenzophenone, Ethyl acetoacetate2-Methyl-4-phenylquinoline2092
32-Amino-5-chlorobenzophenone, Ethyl acetoacetate6-Chloro-2-methyl-4-phenylquinoline2590
42-Amino-5-nitroacetophenone, Ethyl acetoacetate2,4-Dimethyl-6-nitroquinoline3088

The recyclability of such catalysts is a key feature of their "green" profile. The aforementioned 1,3-disulfonic acid imidazolium hydrogen sulfate catalyst was successfully reused for up to five cycles with only a marginal decrease in its catalytic activity.

Table 2: Recyclability of 1,3-Disulfonic Acid Imidazolium Hydrogen Sulfate Catalyst academie-sciences.fr

CycleYield (%)
195
294
393
492
591

Applications in Materials Science and Advanced Functional Materials

Incorporation into Polymer Systems

The integration of Sodium 2-methylquinoline-6-sulphonate into polymer matrices offers a promising avenue for the creation of materials with tailored functionalities. The presence of the sulphonate group, in particular, enhances properties such as ionic conductivity, making these materials candidates for a variety of advanced applications.

Functional Polymers and Copolymers

The sulfonic acid group in 2-methylquinoline-6-sulfonic acid is a key feature that suggests its potential use in functional polymers. Specifically, this group can enhance the ionic conductivity of polymers, making them suitable for applications such as proton-exchange membranes. While extensive research on the direct incorporation of this compound into polymers is still developing, the known chemistry of similar sulfonated compounds provides a strong basis for its potential in creating novel functional polymers and copolymers. The synthesis of such polymers could involve the polymerization of vinyl-functionalized 2-methylquinoline-6-sulphonate or its use as a dopant or additive in existing polymer systems.

Optical and Electronic Properties of Polymer Composites

The quinoline (B57606) moiety in this compound is known to possess interesting photophysical properties. When incorporated into polymer composites, it is anticipated to influence their optical and electronic behavior. For instance, studies on methacrylic copolymers containing 2-methylquinoline (B7769805) and quinoline azo-dyes have demonstrated that the quinoline unit can affect the photoresponsive behavior of the material. While direct data on polymer composites specifically containing this compound is limited, the inherent characteristics of the quinoline ring suggest potential for applications in materials requiring specific light absorption and emission properties.

Use in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoline-sulphonated derivatives are of significant interest for their potential applications in optoelectronics, including organic light-emitting diodes (OLEDs). nih.gov The electronic properties of these compounds can be finely tuned by modifying the quinoline ring or the position of the sulphonate group, which can enhance their utility as dyes in OLEDs and solar cells. nih.gov While the direct application of this compound in commercial OLEDs has not been extensively documented, the broader class of quinoline derivatives is widely recognized for its electroluminescent properties. Metal complexes of quinoline derivatives, for example, are staple materials in OLED technology. The sulphonate group in this compound could offer advantages in terms of solubility and processability, facilitating the fabrication of thin films for optoelectronic devices. Further research is needed to fully explore the potential of this specific compound as an emitter or charge-transport material in OLEDs and other optoelectronic applications.

Application in Sensing and Chemo-sensing Materials

The unique chemical structure of quinoline-sulphonated derivatives makes them promising candidates for the development of sensors and probes for detecting various analytes. nih.gov The fluorescence properties of these compounds can be modulated by interactions with specific ions or molecules, forming the basis of chemo-sensing mechanisms. Quinoline-based fluorescent sensors have been developed for the detection of metal ions, and the sulphonate group can enhance the water solubility of these sensors, making them more versatile for biological and environmental applications. Although specific studies detailing the use of this compound as a chemo-sensor are not yet prevalent, the inherent fluorescence of the quinoline core and the potential for interaction via the sulphonate group suggest a strong potential for its use in this field.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. Quinoline and its derivatives have been utilized as ligands in the synthesis of coordination polymers, and the resulting materials have shown interesting magnetic and luminescent properties. nih.gov Similarly, ligands containing sulphonate groups have been employed to create MOFs with unique properties. The bifunctional nature of 2-methylquinoline-6-sulphonate, possessing both a nitrogen-containing heterocyclic ring and a sulphonate group, makes it an intriguing candidate as a linker for the design of novel MOFs and coordination polymers. These materials could potentially exhibit interesting properties for applications in gas storage, catalysis, or sensing.

Role in Dye Synthesis and Colorant Technology

A significant and well-documented application of this compound is in the synthesis of quinophthalone dyes. google.com These dyes are known for their brilliant yellow to greenish-yellow hues and are used in a variety of applications, including the coloring of paper. google.com

In a typical synthesis, 2-methyl-6-quinolinesulfonic acid sodium salt is condensed with phthalic anhydride. google.com This reaction produces a 6'-sulfoquinophthalone derivative, which is a valuable dye. google.com The resulting dye exhibits a maximum absorption peak at approximately 408 millimicrons in an aqueous solution and imparts a bright green-yellow shade to paper. google.com The strength and brilliance of the color are notable advantages of using this specific sulfonated quinoline derivative. google.com

The reaction conditions for this synthesis are outlined in the following table:

ReactantRoleTypical Reaction Conditions
2-methyl-6-quinolinesulfonic acid sodium saltQuinoline component-
Phthalic anhydrideCondensing agentAgitated at 175 to 180 °C for 16 hours
DimethylformamideSolventUsed to facilitate the reaction

Table 1: Typical Reaction Parameters for Quinophthalone Dye Synthesis google.com

This application highlights the industrial relevance of this compound as a key intermediate in the production of high-performance colorants.

Future Perspectives and Emerging Research Directions

Integration with Nanotechnology

The convergence of quinoline (B57606) chemistry with nanotechnology presents a promising frontier. Research into related quinoline derivatives has demonstrated the utility of nanoparticles as catalysts in their synthesis. For instance, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been successfully employed to enhance reaction yields and reduce reaction times in the synthesis of 2-methyl-6-nitroquinoline, a structurally similar compound. nih.gov This suggests a future research direction for using nanocatalysts to improve the synthesis of Sodium 2-methylquinoline-6-sulphonate.

Furthermore, the inherent properties of the quinoline scaffold and the sulfonate group open possibilities for the compound's use in nanomaterial applications. The sulfonate group is an effective ligand for functionalizing nanoparticle surfaces, which could enable the use of this compound in creating specialized nanosystems for catalysis, sensing, or as drug delivery vehicles. Quinoline derivatives are also being explored as materials in third-generation photovoltaics, an area heavily reliant on nanotechnology. researchgate.net Future studies could investigate how incorporating this compound into these systems might modulate their electronic and optical properties.

Table 1: Potential Nanotechnology Applications

Area of ApplicationPotential Role of this compoundRationale
NanocatalysisPrecursor for nanoparticle-catalyzed synthesisRelated quinoline syntheses have shown improved efficiency with nanocatalysts like Fe₃O₄@SiO₂. nih.gov
Surface FunctionalizationLigand for modifying nanoparticle surfacesThe sulfonate group can bind to metal or metal oxide nanoparticles, imparting new properties.
PhotovoltaicsComponent in dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs)Quinoline derivatives are known for their use in photovoltaic applications. researchgate.net

High-Throughput Screening for Novel Applications

High-throughput screening (HTS) is a powerful methodology for rapidly assessing large libraries of chemical compounds for specific biological activities or material properties. researchgate.net The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antimicrobial effects. tandfonline.comnih.govnih.govnih.gov

Future research will likely involve creating a diverse library of compounds derived from this compound and subjecting them to HTS assays. This could uncover novel applications in areas such as enzyme inhibition, receptor binding, or as fluorescent probes. For example, a high-throughput screening campaign identified a quinoline derivative as a potent inhibitor of lactate (B86563) dehydrogenase A (LDHA), a target in cancer metabolism. mdpi.com Similarly, automated synthesis and screening platforms, which can rapidly optimize reaction conditions using microdroplet technology and mass spectrometry detection, could be adapted to accelerate the discovery and production of novel derivatives of this compound. nih.govnih.govresearchgate.net

Sustainable Synthesis and Circular Economy Considerations

The chemical industry is increasingly shifting towards green and sustainable manufacturing processes. eurekaselect.com The synthesis of quinolines has traditionally involved methods that use harsh reagents and generate significant waste. Future research on this compound will undoubtedly focus on developing more environmentally friendly synthetic routes. researchgate.netijpsjournal.com

This involves several key strategies:

Green Solvents: Replacing conventional organic solvents with greener alternatives like water or ethanol (B145695). researchgate.net

Novel Catalysts: Utilizing reusable solid acid catalysts, such as Nafion NR50, which can replace corrosive liquid acids and be easily recovered and reused. mdpi.commdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. mdpi.comnumberanalytics.com

The traditional synthesis of the parent compound, 2-methylquinoline-6-sulfonic acid, involves direct sulfonation with strong agents like chlorosulfonic acid. A key research goal will be to find milder, more selective, and recyclable catalytic systems for this transformation. Adopting these green chemistry principles aligns with the goals of a circular economy by minimizing waste, reducing reliance on hazardous materials, and promoting the reuse of valuable components like catalysts.

Table 2: Green Chemistry Approaches for Synthesis

Green Chemistry PrincipleApplication to SynthesisExample/Potential Benefit
Use of Greener SolventsConducting reactions in water or ethanol. researchgate.netReduces volatile organic compound (VOC) emissions and environmental impact.
Catalyst RecyclingEmploying solid acid catalysts like Nafion. mdpi.commdpi.comSimplifies product purification and allows for catalyst reuse, reducing waste and cost.
Energy EfficiencyUtilizing microwave irradiation for heating. numberanalytics.comLeads to faster reaction rates and lower overall energy consumption.

Advanced Characterization Techniques in Future Research

A thorough understanding of the structural, physical, and chemical properties of this compound and its derivatives is crucial for developing new applications. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for structural confirmation, future research will leverage more advanced analytical methods. researchgate.net

Sophisticated techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) can provide unambiguous structural assignments for complex derivatives. High-resolution mass spectrometry (HR-MS) is essential for confirming elemental composition. nih.gov For analyzing the compound in complex mixtures or biological systems, separation techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis, often coupled with mass spectrometry (LC-MS), will be indispensable. researchgate.netnih.gov Furthermore, computational chemistry and molecular modeling will play a greater role in predicting the properties, reactivity, and biological interactions of new derivatives, thereby guiding experimental design.

Potential for Derivatization Towards Novel Functionalities

The true potential of this compound lies in its capacity to serve as a versatile building block for the synthesis of new molecules. The sulfonate group is a key handle for chemical modification. A primary pathway for derivatization involves converting the sulfonic acid (or its sodium salt) into the more reactive 2-methylquinoline-6-sulfonyl chloride intermediate using reagents like thionyl chloride or phosphorus pentachloride.

This sulfonyl chloride is a valuable precursor for synthesizing a wide range of derivatives, most notably sulfonamides, by reacting it with various primary or secondary amines. Quinoline-based sulfonamides are a significant class of compounds in medicinal chemistry, with research showing their potential as carbonic anhydrase inhibitors for anticancer applications. nih.gov By systematically varying the amine component, researchers can create large libraries of novel sulfonamides with tailored properties for screening against various biological targets. nih.gov This strategic derivatization is a powerful approach to transforming a simple chemical entity into a diverse collection of functional molecules with potential therapeutic or material applications. scispace.com

Q & A

Basic Questions

Q. What are the standard synthetic routes for Sodium 2-methylquinoline-6-sulphonate, and how are reaction conditions optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves sulfonation of the quinoline core followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Reacting 2-methylquinoline with concentrated sulfuric acid under controlled temperature (60–80°C) to introduce the sulfonate group at position 6 .
  • Neutralization : Adding NaOH to precipitate the sodium salt, followed by recrystallization for purity .
  • Optimization : Parameters like reaction time, stoichiometry, and solvent polarity are systematically varied. For reproducibility, use inert atmospheres (e.g., nitrogen) and monitor pH to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons in the quinoline ring appear as distinct multiplet signals between δ 7.5–9.0 ppm .
  • Infrared (IR) Spectroscopy : Detect sulfonate groups (S=O stretching at 1150–1250 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Methodological Answer :

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) in catalytic studies. Conduct titration experiments with metal salts and analyze complex stability via UV-Vis spectroscopy .
  • Biological Screening : Test antimicrobial activity using broth microdilution assays (MIC values) against Gram-positive/negative bacteria. Compare with control agents like ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. mass spectrometry) for this compound derivatives?

  • Methodological Answer :

  • Replicate Experiments : Confirm results across multiple batches to rule out synthesis variability .
  • Complementary Techniques : Use X-ray crystallography to resolve ambiguous NMR assignments. Cross-validate mass spec findings with isotopic pattern analysis .
  • Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

Q. What computational strategies are effective for modeling the structure-activity relationship (SAR) of this compound in drug design?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial topoisomerases). Validate with molecular dynamics simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop quantitative SAR models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with known bioactive quinoline derivatives .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples from 25–300°C at 10°C/min under nitrogen .

Q. What experimental designs are suitable for investigating the compound’s role in catalytic cycles (e.g., oxidation reactions)?

  • Methodological Answer :

  • Kinetic Studies : Measure reaction rates under varying catalyst concentrations. Use stopped-flow spectroscopy for real-time monitoring of intermediates .
  • Isotopic Labeling : Incorporate ¹⁸O or deuterium to trace mechanistic pathways in oxidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.